Ethyl 2-chloro-6-nitrobenzoate
Overview
Description
Ethyl 2-chloro-6-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a nitro group at the 2 and 6 positions, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-6-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by chlorination. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the benzene ring. The chlorination step involves the use of chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with different functional groups.
Reduction: The major product is ethyl 2-chloro-6-aminobenzoate.
Hydrolysis: The products are 2-chloro-6-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-chloro-6-nitrobenzoate is extensively utilized in scientific research due to its versatile chemical properties. It is used in:
Organic Synthesis: As an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: In the development of new materials with specific properties.
Drug Development: As a precursor for the synthesis of biologically active compounds.
Biological Studies: To study the effects of nitro and chloro substituents on biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chlorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-chloro-6-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 2-chlorobenzoate: Lacks the nitro group, making it less reactive in redox reactions.
Ethyl 6-nitrobenzoate: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
Mthis compound: Has a methyl ester group instead of an ethyl ester, influencing its hydrolysis rate.
The uniqueness of this compound lies in the presence of both the nitro and chlorine substituents, which confer distinct reactivity and versatility in chemical transformations.
Biological Activity
Ethyl 2-chloro-6-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Contains a nitro group (-NO2) and a chloro group (-Cl) attached to a benzoate moiety.
- Molecular Formula : C9H8ClNO2
- Molecular Weight : 201.62 g/mol
The biological activity of this compound can be attributed to its ability to undergo various chemical transformations, which facilitate interactions with biological targets:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with nucleophiles in biological systems, potentially leading to cytotoxic effects.
- Nucleophilic Substitution Reactions : The chloro substituent can participate in nucleophilic substitution reactions, resulting in the formation of various derivatives that may exhibit altered biological activities.
- Hydrolysis : The ester functionality can undergo hydrolysis, yielding 2-chloro-6-nitrobenzoic acid, which may have distinct biological properties compared to the parent compound.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, related nitro compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell wall synthesis and function .
Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism is believed to involve the induction of oxidative stress and apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .
Comparison of Biological Activities
Compound | Antibacterial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |
---|---|---|
This compound | 32 (against E. coli) | 15 (MCF-7 cells) |
Ethyl 2-bromo-6-nitrobenzoate | 16 (against S. aureus) | 20 (HeLa cells) |
Ethyl 2-fluoro-6-nitrobenzoate | 64 (against K. pneumoniae) | 25 (A549 cells) |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. Further modifications of the compound were suggested to enhance its efficacy against resistant strains .
- Cytotoxicity Assessment : In vitro studies on MCF-7 breast cancer cells revealed that this compound had an IC50 value of 15 µM, suggesting significant cytotoxic potential. The study highlighted the compound's ability to induce apoptosis through oxidative stress pathways, warranting further investigation into its mechanism of action .
Properties
IUPAC Name |
ethyl 2-chloro-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVPOQALVJHYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569882 | |
Record name | Ethyl 2-chloro-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172217-16-2 | |
Record name | Ethyl 2-chloro-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.